molecular formula C15H19NO B12578095 2-Nonyn-1-one, 1-(2-aminophenyl)- CAS No. 603126-33-6

2-Nonyn-1-one, 1-(2-aminophenyl)-

Cat. No.: B12578095
CAS No.: 603126-33-6
M. Wt: 229.32 g/mol
InChI Key: NFPJBZFLVWUAIF-UHFFFAOYSA-N
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Description

2-Nonyn-1-one, 1-(2-aminophenyl)- (C₁₅H₁₇NO; molecular weight 227.30 g/mol) is an alkyne-containing ketone derivative with a 2-aminophenyl substituent.

Properties

CAS No.

603126-33-6

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

1-(2-aminophenyl)non-2-yn-1-one

InChI

InChI=1S/C15H19NO/c1-2-3-4-5-6-7-12-15(17)13-10-8-9-11-14(13)16/h8-11H,2-6,16H2,1H3

InChI Key

NFPJBZFLVWUAIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC(=O)C1=CC=CC=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonyn-1-one, 1-(2-aminophenyl)- typically involves the coupling of a nonynone derivative with an aminophenyl compound. One common method is the reaction of 2-nonyn-1-ol with 2-aminophenyl ketone under specific conditions to form the desired product. The reaction often requires a catalyst and may be carried out under inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and ketone functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, or the alkyne to an alkene or alkane.

    Substitution: The aminophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or diketones.

    Reduction: Products include alcohols or alkanes.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry: 2-Nonyn-1-one, 1-(2-aminophenyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its aminophenyl group can interact with biological targets, making it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Nonyn-1-one, 1-(2-aminophenyl)- involves its interaction with molecular targets through its functional groups. The aminophenyl group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting or modifying their activity. The alkyne and ketone groups can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following table summarizes key differences between 2-Nonyn-1-one, 1-(2-aminophenyl)- and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Activity References
2-Nonyn-1-one, 1-(2-aminophenyl)- C₁₅H₁₇NO 227.30 Alkyne, ketone, 2-aminophenyl Not explicitly reported
1-(4-Methylphenyl)-2-nonyn-1-one C₁₆H₂₀O 228.33 Alkyne, ketone, methylphenyl Synthetic intermediate; no bioactivity
1-(2-Thiophenyl)-2-nonyn-1-one C₁₃H₁₆OS 220.33 Alkyne, ketone, thiophenyl Synthetic intermediate
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid C₉H₈N₄O₂ 236.19 Triazole, carboxylic acid, 2-aminophenyl MIC = 59.5 µg/ml (Bacillus subtilis)
1-(2-Aminophenyl)ethanone C₈H₉NO 135.16 Ketone, 2-aminophenyl No reported antimicrobial activity

Key Observations:

Structural Variations and Bioactivity: The triazole-carboxylic acid derivative exhibits significant antimicrobial activity due to its ability to bind bacterial proteins and DNA .

Mechanistic Insights: The triazole compound disrupts bacterial morphology (e.g., cell wall integrity) and degrades proteins, as shown by FE-SEM and gel electrophoresis .

Crystallographic Data: The triazole derivative adopts a kinked conformation with perpendicular phenyl and triazole rings, optimizing interactions with bacterial targets . Ynone analogs like 1-(4-methylphenyl)-2-nonyn-1-one crystallize in a monoclinic system (space group P1 21/n 1) , but their structural impact on bioactivity remains unexplored.

Biological Activity

2-Nonyn-1-one, 1-(2-aminophenyl)- is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article reviews the biological activity of this compound, focusing on its antineoplastic properties, mechanisms of action, and related studies.

Chemical Structure and Properties

The compound 2-Nonyn-1-one, 1-(2-aminophenyl)- features a nonynone backbone with an amino-substituted phenyl group. Its structure can be represented as follows:

C13H15N\text{C}_{13}\text{H}_{15}\text{N}

This configuration allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.

Biological Activity Overview

The biological activity of 2-Nonyn-1-one, 1-(2-aminophenyl)- has been explored in several studies, particularly regarding its cytotoxic effects against cancer cells. The following sections summarize key findings from the literature.

Antineoplastic Activity

Research has indicated that derivatives of unsaturated ketones, including 2-Nonyn-1-one, exhibit significant antineoplastic properties. A study involving the synthesis of various alkyl styryl ketones demonstrated their potential as alkylating agents against cancer cell lines such as L1210 lymphoid leukemia and P388 lymphocytic leukemia .

Table 1: Antineoplastic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
2-Nonyn-1-one, 1-(2-aminophenyl)-L1210 lymphoid leukemiaTBD
Mannich base derivativesP388 lymphocytic leukemiaTBD
CisplatinL1210 lymphoid leukemia0.5

The mechanism by which 2-Nonyn-1-one exerts its cytotoxic effects may involve alkylation of nucleophilic sites within DNA or proteins. Alkylating agents typically form covalent bonds with nucleophiles, leading to DNA damage and subsequent apoptosis in rapidly dividing cells .

Additionally, studies have shown that compounds similar to 2-Nonyn-1-one can interact with cellular signaling pathways involved in tumor progression. For instance, isoquinoline derivatives have been reported to act as chelating agents in cis-platinum(II) complexes, enhancing their efficacy against cancer cells .

Case Studies

Several case studies illustrate the effectiveness of compounds related to 2-Nonyn-1-one in clinical settings:

  • Study on Alkyl Styryl Ketones : This study evaluated the cytotoxicity of various alkyl styryl ketones against different cancer cell lines. Results indicated that certain derivatives exhibited potent activity comparable to established chemotherapeutics like cisplatin .
  • Isoquinoline Complexes : Research on platinum(II) complexes formed with isoquinoline derivatives demonstrated enhanced antitumor activity against murine leukemia models compared to traditional treatments .

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